2-Cyanopyridine

Description

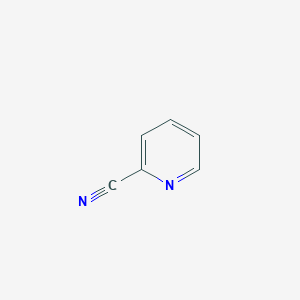

Structure

3D Structure

Properties

IUPAC Name |

pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2/c7-5-6-3-1-2-4-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNVQNRYTPFDDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021843 | |

| Record name | 2-Pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [HSDB] Low melting solid; mp = 26-28 deg C; [MSDSonline] | |

| Record name | 2-Pyridinecarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinecarbonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

224.5 °C | |

| Record name | 2-PYRIDINECARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water, alcohol, ether, and benzene., Soluble in chloroform; slightly soluble in petroleum ether. | |

| Record name | 2-PYRIDINECARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0810 @ 25 °C | |

| Record name | 2-PYRIDINECARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.09 [mmHg] | |

| Record name | 2-Pyridinecarbonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES OR PRISMS FROM ETHER | |

CAS No. |

100-70-9, 29386-66-1 | |

| Record name | 2-Cyanopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029386661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyanopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRIDINECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHR1DPG7YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PYRIDINECARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

29 °C | |

| Record name | 2-PYRIDINECARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-Cyanopyridine: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 100-70-9

This technical guide provides an in-depth overview of 2-cyanopyridine, a versatile heterocyclic intermediate crucial in the pharmaceutical, agrochemical, and dye manufacturing industries. This document outlines its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in drug development.

Core Properties and Data

This compound, also known as picolinonitrile or 2-pyridinecarbonitrile, is a white to tan crystalline solid or liquid with a characteristic almond-like odor.[1] Its fundamental properties are summarized in the tables below for easy reference and comparison.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 100-70-9 | [2] |

| Molecular Formula | C₆H₄N₂ | [2] |

| Molecular Weight | 104.11 g/mol | [2] |

| Appearance | White to tan liquid or solid | [1] |

| Odor | Almond-like | [1] |

| Melting Point | 24-27 °C | [2] |

| Boiling Point | 212-215 °C | [2] |

| Density | 1.081 g/mL at 25 °C | [2] |

| Flash Point | 89 °C | [1] |

| Solubility | Soluble in water, alcohol, ether, and benzene. | [1] |

| Refractive Index (n20/D) | 1.529 | [2] |

Spectroscopic Data

| Spectrum Type | Key Peaks/Shifts (ppm or cm⁻¹) | Reference(s) |

| ¹H NMR (in CDCl₃) | 8.742, 7.881, 7.747, 7.579 | [3][4] |

| ¹³C NMR (in CDCl₃) | 151.0, 137.0, 133.3, 128.2, 126.8, 117.0 | [4] |

| Infrared (IR) | Key vibrational modes include C-H stretching, C=C and C-N stretching, and various bending modes. For 2-cyanopyridinium perchlorate, C-H asymmetric and symmetric stretching vibrations were observed around 3175 and 3140 cm⁻¹, respectively. The coupling of C=C and C–N stretching vibrations resulted in peaks at approximately 1593 and 1520 cm⁻¹. | [4][5] |

Synthesis and Experimental Protocols

Several methods are employed for the synthesis of this compound, with the most common being the ammoxidation of 2-methylpyridine (B31789) (2-picoline) and the direct cyanation of pyridine (B92270).

Ammoxidation of 2-Methylpyridine

This industrial-scale method involves the vapor-phase reaction of 2-methylpyridine with ammonia (B1221849) and an oxygen source over a heterogeneous catalyst, typically a mixture of metal oxides.

Experimental Protocol:

-

Catalyst Preparation: A common catalyst system involves vanadium and chromium oxides supported on γ-alumina. This can be prepared by impregnating γ-alumina with a solution containing vanadyl oxalate (B1200264) and chromium trioxide, followed by drying and calcination.

-

Reaction Setup: The reaction is carried out in a fixed-bed flow reactor. The catalyst is packed into the reactor, which is then heated to the reaction temperature (typically 350-500 °C).

-

Reaction Execution: A gaseous mixture of 2-methylpyridine, ammonia, and air (as the oxygen source) is passed through the heated catalyst bed. The molar ratio of reactants and the space velocity are critical parameters to optimize for maximum yield.

-

Product Isolation: The reactor effluent is cooled to condense the products and unreacted starting materials. This compound is then separated and purified by distillation.

Direct Cyanation of Pyridine

This method involves the introduction of a cyano group directly onto the pyridine ring. One approach involves the activation of the pyridine ring followed by reaction with a cyanide source.

Experimental Protocol:

-

Activation of Pyridine: In a flask equipped with a stirrer and cooled in an ice bath, trifluoroacetic anhydride (B1165640) is placed. Pyridine is then added slowly to the cooled anhydride.

-

Nitration: After stirring, concentrated nitric acid is added dropwise while maintaining the low temperature. The mixture is then stirred at room temperature for a few hours.

-

Cyanation: The resulting solution is slowly added to a chilled aqueous solution of potassium cyanide and sodium acetate.

-

Workup and Purification: The reaction mixture is stirred overnight, and the pH is adjusted to 6-7. The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are dried and concentrated. The crude this compound is then purified by column chromatography.[6]

Applications in Drug Development

This compound is a valuable building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its derivatives have shown a wide range of biological activities, including antiviral, antibacterial, and kinase inhibitory effects.[6]

Intermediate in Bronchodilator Synthesis

A significant application of this compound is as a key intermediate in the production of the bronchodilator rimiterol (B1680638) hydrobromide.[7] Rimiterol is a short-acting β₂ adrenergic agonist used in the treatment of asthma.[5]

Logical Relationship: Synthesis of Rimiterol from this compound

Caption: Synthetic pathway from this compound to Rimiterol.

Role in Kinase Inhibition

Derivatives of this compound, particularly 2-amino-3-cyanopyridine (B104079) scaffolds, are recognized as privileged structures in the design of kinase inhibitors.[8] These compounds can act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain and modulating signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[8][9]

Signaling Pathway: β₂-Adrenergic Receptor Pathway (Target of Rimiterol)

Caption: Rimiterol activates the β₂-adrenergic receptor pathway.

Safety and Handling

This compound is considered toxic and should be handled with care. It is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[10] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this compound.[11] It should be stored in a cool, dry, and well-ventilated area away from oxidizing agents.

Conclusion

This compound is a chemical intermediate with significant utility in organic synthesis, particularly for the development of pharmaceuticals and other specialty chemicals. Its versatile reactivity and the biological activity of its derivatives make it a compound of high interest to researchers and professionals in drug discovery and development. A thorough understanding of its properties, synthesis, and applications is essential for its effective and safe utilization.

References

- 1. scielo.br [scielo.br]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. en.wikipedia.org [en.wikipedia.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. Rimiterol - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine [orgchemres.org]

- 10. mdpi.com [mdpi.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

Synthesis and Characterization of 2-Cyanopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-cyanopyridine (also known as picolinonitrile), a pivotal building block in the development of pharmaceuticals, agrochemicals, and functional materials. This document details various synthetic routes, experimental protocols, and in-depth characterization data to support researchers in their scientific endeavors.

Introduction

This compound is a versatile heterocyclic nitrile featuring a pyridine (B92270) ring substituted at the 2-position with a cyano group. Its unique electronic properties and the reactivity of both the pyridine ring and the nitrile functionality make it a valuable intermediate in organic synthesis. It serves as a precursor to a wide array of more complex molecules, including those with therapeutic applications such as bronchodilators.[1]

Synthesis of this compound

Several synthetic methodologies have been developed for the preparation of this compound, each with its own advantages and limitations. The choice of a particular route often depends on the desired scale, available starting materials, and required purity. The primary synthetic pathways are summarized below.

Comparative Overview of Synthetic Routes

The following table provides a comparative summary of the most common methods for the synthesis of this compound, highlighting key parameters such as starting materials, reagents, typical reaction conditions, and reported yields.

| Synthetic Route | Starting Material | Key Reagents/Catalyst | Typical Reaction Conditions | Yield (%) | Key Advantages | Limitations |

| Ammoxidation of 2-Picoline | 2-Picoline (2-Methylpyridine) | Vanadium-based catalyst, Ammonia, Air | Vapor phase, 300–450 °C | High (Industrial Scale) | Industrially scalable, uses readily available starting materials.[2] | Requires specialized high-temperature reactor setup.[3] |

| Cyanation of Pyridine N-oxide | Pyridine N-oxide | Trimethylsilyl cyanide (TMSCN) or KCN, Dimethylcarbamoyl chloride | Acetonitrile, 120 °C, 4-12 h | 69–95% | High regioselectivity for the 2-position, mild conditions.[4] | Requires the pre-synthesis of pyridine N-oxide.[4] |

| Direct Cyanation of Pyridine | Pyridine | Nitric acid, Trifluoroacetic anhydride (B1165640), KCN | One-pot reaction | ~52% | Avoids the need for N-oxide formation.[5] | Moderate yields.[5] |

| Cyanation of 2-Halopyridine | 2-Chloropyridine (B119429) or 2-Bromopyridine | Potassium ferrocyanide, Palladium acetate (B1210297), K₂CO₃ | N,N-Dimethylacetamide, 120 °C, 3 h | ~79% | Good yields, avoids highly toxic cyanide salts.[6] | Requires a palladium catalyst.[6] |

Synthesis Pathways Overview

Caption: Synthetic routes to this compound.

Experimental Protocols

Detailed experimental procedures for the key synthetic methods are provided below. These protocols are intended for laboratory-scale synthesis.

Vapor Phase Ammoxidation of 2-Picoline

This industrial process can be adapted for a laboratory or pilot plant setting using a fixed-bed reactor.

-

Catalyst: A vanadium oxide-based catalyst is typically employed. For laboratory preparations, a V₂O₅/TiO₂ catalyst can be used.

-

Reactor Setup: A quartz or stainless-steel tube reactor housed in a tube furnace is required. The reactor should be equipped with mass flow controllers for precise control of gas feeds (2-picoline vapor, ammonia, and air) and a condenser and collection trap system at the outlet.

-

Procedure:

-

The catalyst is packed into the reactor tube.

-

The reactor is heated to the reaction temperature (typically 350-450 °C) under a flow of air.[2]

-

A gaseous mixture of 2-picoline, ammonia, and air is introduced into the reactor. A typical molar ratio of 2-picoline:ammonia:air is approximately 1:2:6.[3]

-

The reaction is highly exothermic, and temperature control is crucial.

-

The product stream exiting the reactor is passed through a condenser to collect the crude this compound and unreacted starting materials.

-

The crude product is then purified by distillation under reduced pressure.

-

Cyanation of Pyridine N-oxide

This method offers high regioselectivity for the 2-position and is well-suited for laboratory synthesis.[4]

-

Materials: Pyridine N-oxide, potassium cyanide, dimethylcarbamoyl chloride, and anhydrous acetonitrile.

-

Procedure:

-

To a stirred solution of pyridine N-oxide (1.0 eq) in anhydrous acetonitrile, add dimethylcarbamoyl chloride (3.0 eq).

-

Add potassium cyanide (2.0 eq) to the mixture.

-

Heat the reaction mixture at 120 °C in a sealed vessel for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Direct Cyanation of Pyridine

This one-pot procedure avoids the need for the preparation of pyridine N-oxide.[5]

-

Materials: Pyridine, concentrated nitric acid, trifluoroacetic anhydride (TFAA), potassium cyanide, and sodium acetate.

-

Procedure:

-

To a solution of pyridine (1.0 eq) in trifluoroacetic anhydride, add concentrated nitric acid dropwise under cooling.

-

Stir the mixture for 2-3 hours at room temperature.

-

Slowly add the reaction mixture to a chilled aqueous solution of potassium cyanide and sodium acetate.

-

Stir the resulting solution for 12 hours.

-

Adjust the pH to 6-7 and extract the product with dichloromethane.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

Cyanation of 2-Chloropyridine

This palladium-catalyzed method provides a good yield and avoids the use of highly toxic cyanide salts as the primary reagent.[6]

-

Materials: 2-Chloropyridine, potassium ferrocyanide trihydrate, palladium acetate, potassium carbonate, and N,N-dimethylacetamide (DMA).

-

Procedure:

-

In a reaction flask, combine 2-chloropyridine (1.0 eq), potassium ferrocyanide trihydrate (0.22 eq), palladium acetate (0.005 eq), and potassium carbonate (1.0 eq) in N,N-dimethylacetamide.

-

Heat the mixture to 120 °C under an inert atmosphere (e.g., nitrogen) for 3 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter.

-

Wash the filtrate with water and 5% aqueous ammonia.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography or distillation.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key analytical techniques and expected data.

Physicochemical Properties

This compound is a white to tan solid or liquid at room temperature with a characteristic almond-like odor.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄N₂ | [3] |

| Molecular Weight | 104.11 g/mol | [3] |

| Melting Point | 24-27 °C | [1] |

| Boiling Point | 212-215 °C | [1] |

| Density | 1.081 g/mL at 25 °C | [1] |

| Solubility | Soluble in water, alcohol, ether, and benzene. | [7] |

Spectroscopic Data

Spectroscopic analysis provides detailed structural information about the this compound molecule.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.74 | ddd | 4.9, 1.8, 0.9 | H-6 |

| 7.88 | td | 7.7, 1.8 | H-4 |

| 7.75 | ddd | 7.7, 1.3, 0.9 | H-3 |

| 7.58 | dd | 7.7, 1.3 | H-5 |

¹³C NMR Spectral Data [2]

| Chemical Shift (δ, ppm) | Assignment |

| 151.0 | C-6 |

| 137.2 | C-4 |

| 133.0 | C-2 |

| 127.9 | C-5 |

| 124.5 | C-3 |

| 117.8 | CN |

The IR spectrum of this compound shows characteristic absorption bands for the nitrile and aromatic functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2230 | C≡N (nitrile) stretch |

| ~1580 | C=C aromatic ring stretch |

| ~1470, ~1430 | C=N aromatic ring stretch |

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak and characteristic fragment ions.

| m/z | Proposed Fragment |

| 104 | [M]⁺ (Molecular ion) |

| 78 | [M - CN]⁺ |

| 77 | [M - HCN]⁺ |

| 51 | [C₄H₃]⁺ |

Conclusion

This technical guide has provided a detailed overview of the primary synthetic routes and comprehensive characterization data for this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating the efficient synthesis and reliable identification of this important chemical intermediate. The choice of synthetic method can be guided by the comparative data, and the detailed characterization information will aid in the quality control of the synthesized product.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. US3637715A - Ammoxidation of 2-picoline to picolinonitrile - Google Patents [patents.google.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. whitman.edu [whitman.edu]

- 7. This compound | 100-70-9 | Benchchem [benchchem.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of 2-Cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanopyridine, also known as picolinonitrile, is a versatile organic compound featuring a pyridine (B92270) ring substituted at the 2-position with a nitrile group. This arrangement of functional groups imparts a unique combination of physical and chemical properties, making it a valuable intermediate in a wide array of applications, particularly in the pharmaceutical, agrochemical, and dye industries.[1] In the realm of drug development, this compound serves as a crucial building block for the synthesis of various bioactive molecules, including bronchodilators like rimiterol (B1680638) hydrobromide.[1][2] Its utility also extends to the production of nutritional supplements, such as chromium and zinc picolinate.[1] This guide provides an in-depth overview of the core physical and chemical characteristics of this compound, complete with experimental protocols and graphical representations to support advanced research and development.

Physical Properties of this compound

This compound is a white to off-white or tan crystalline solid or liquid at room temperature, often characterized by a faint, almond-like odor.[3][4] It is moderately soluble in water and exhibits good solubility in many common organic solvents.[5]

Table 1: General Physical Properties

| Property | Value | References |

| Appearance | White to off-white/tan crystalline solid or liquid | [3][4][6] |

| Odor | Faint, almond-like | [3][4] |

| Molecular Formula | C₆H₄N₂ | [7][8][9] |

| Molecular Weight | 104.11 g/mol | [6][7][8][10] |

Table 2: Quantitative Physical Properties

| Property | Value | Conditions | References |

| Melting Point | 24-27 °C | [3][6][7][10][11][12][13][14] | |

| Boiling Point | 212-215 °C | [3][6][10][11][12][13][14] | |

| Density | 1.081 g/mL | at 25 °C | [3][6][10][11][12][14] |

| Refractive Index | 1.529 | at 20 °C | [3][11][12] |

| Vapor Pressure | 11.96 Pa | at 25 °C | [3][12][15] |

| Water Solubility | 67 g/L | at 20 °C | [12][13][16][17] |

| pKa | -0.26 | (Conjugate acid) | [3][12][18][19] |

| LogP | 0.45 | at 25 °C | [12][15] |

| Flash Point | 89 °C | Closed cup | [3] |

Chemical Properties of this compound

The chemical behavior of this compound is dictated by the interplay between the electron-withdrawing nitrile group and the basic pyridine ring. This structure allows for a variety of chemical transformations, making it a versatile synthetic intermediate.

Stability and Reactivity

This compound is stable under normal laboratory conditions.[8][11][16] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[16][20] Mixing with strong oxidizing acids can lead to violent reactions.[14][20] The presence of the cyano group makes the molecule susceptible to hydrolysis under both acidic and basic conditions to yield picolinamide (B142947) and subsequently picolinic acid.[14][21] Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and oxides of nitrogen.[16]

Synthesis of this compound

One common laboratory-scale synthesis of this compound involves the direct cyanation of pyridine. A general representation of this process is outlined below.

Caption: A simplified workflow for the synthesis of this compound from pyridine.

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in CDCl₃ typically shows four distinct signals corresponding to the four protons on the pyridine ring. The chemical shifts (δ) are approximately:

-

H6: ~8.74 ppm (doublet)

-

H4: ~7.88 ppm (triplet of doublets)

-

H3: ~7.75 ppm (doublet)

-

H5: ~7.58 ppm (doublet of doublets)

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its functional groups. Key peaks include:

-

C≡N stretch: A sharp, strong absorption around 2230 cm⁻¹

-

C=N and C=C stretching (aromatic ring): Multiple absorptions in the 1600-1400 cm⁻¹ region.

-

C-H stretching (aromatic): Absorptions above 3000 cm⁻¹.

Experimental Protocols

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid organic compound.

Materials:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating oil (for Thiele tube method)

-

This compound sample

Procedure:

-

Finely powder a small amount of the this compound sample.

-

Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[3][22]

-

Place the capillary tube into the heating block of the melting point apparatus or attach it to a thermometer and place it in a Thiele tube filled with heating oil.[3]

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[3]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating and record the temperature at which the last crystal melts (the end of the melting range).[22]

-

For accuracy, a preliminary rapid determination can be performed to find the approximate melting point, followed by a slower, more careful measurement.

Solubility Determination

Objective: To assess the solubility of this compound in various solvents.

Materials:

-

Test tubes

-

This compound sample

-

Solvents: Water, Diethyl ether, 5% NaOH, 5% HCl

-

Graduated cylinders or pipettes

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the selected solvent (e.g., water) in small portions.

-

After each addition, shake the test tube vigorously for about 30 seconds.[23][24]

-

Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[24]

-

Repeat the procedure for each of the other solvents.

Infrared (IR) Spectroscopy (Nujol Mull)

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

-

FTIR spectrometer

-

Salt plates (e.g., KBr, NaCl)

-

Mortar and pestle

-

Nujol (mineral oil)

-

Spatula

-

This compound sample

Procedure:

-

Place a small amount (1-2 mg) of the this compound sample in a clean, dry mortar.

-

Add one to two drops of Nujol to the sample.

-

Grind the mixture with the pestle until a fine, uniform paste (mull) is formed.[12]

-

Using a spatula, apply a thin, even layer of the mull onto one of the salt plates.

-

Place the second salt plate on top and gently rotate to spread the mull evenly and eliminate any air bubbles.

-

Place the prepared salt plates in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum according to the instrument's operating instructions.

¹H NMR Spectroscopy

Objective: To obtain the proton nuclear magnetic resonance spectrum of this compound.

Materials:

-

NMR spectrometer

-

NMR tube

-

Deuterated solvent (e.g., CDCl₃)

-

This compound sample

-

Internal standard (e.g., TMS)

-

Pipettes

Procedure:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial. The solvent should contain an internal standard like tetramethylsilane (B1202638) (TMS).

-

Transfer the solution into a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Follow the instrument's standard operating procedure to lock onto the deuterium (B1214612) signal of the solvent, shim the magnetic field for homogeneity, and tune the probe.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).

-

Process the resulting Free Induction Decay (FID) to obtain the frequency-domain spectrum.

Logical Relationship Diagram for Experimental Analysis

Caption: Workflow illustrating the characterization of a this compound sample.

References

- 1. chempanda.com [chempanda.com]

- 2. youtube.com [youtube.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Page loading... [guidechem.com]

- 5. pennwest.edu [pennwest.edu]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. fishersci.com [fishersci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. webassign.net [webassign.net]

- 13. scribd.com [scribd.com]

- 14. This compound | 100-70-9 [chemicalbook.com]

- 15. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. This compound | 100-70-9 | Benchchem [benchchem.com]

- 19. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 20. szabo-scandic.com [szabo-scandic.com]

- 21. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 22. byjus.com [byjus.com]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. saltise.ca [saltise.ca]

Solubility of 2-Cyanopyridine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-cyanopyridine in common organic solvents. Due to a lack of extensive, publicly available quantitative data, this document focuses on providing a framework for understanding and determining the solubility of this compound. It includes a template for data presentation, detailed experimental protocols for solubility determination, and visualizations to illustrate key concepts and workflows.

Introduction to this compound and its Solubility

This compound is a versatile organic compound widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its molecular structure, featuring a polar pyridine (B92270) ring and a cyano group, governs its solubility behavior. Generally, this compound is soluble in polar organic solvents such as alcohols, ketones, and esters, and shows limited solubility in nonpolar hydrocarbons.[1][2] A quantitative value for its solubility in water has been reported as 67 g/L at 20°C.[3][4][5]

Understanding the solubility of this compound in various organic solvents is crucial for its application in synthesis, purification, and formulation development. This guide provides the necessary tools and methodologies for researchers to determine and tabulate this critical data.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent Class | Solvent Name | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mole fraction) |

| Alcohols | Methanol | |||

| Ethanol | ||||

| Isopropanol | ||||

| Ketones | Acetone | |||

| Methyl Ethyl Ketone | ||||

| Esters | Ethyl Acetate | |||

| Butyl Acetate | ||||

| Ethers | Diethyl Ether | |||

| Tetrahydrofuran | ||||

| Hydrocarbons | Toluene | |||

| Hexane | ||||

| Cyclohexane | ||||

| Other | Acetonitrile | |||

| Dimethylformamide | ||||

| Dimethyl Sulfoxide |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable experimental techniques for determining the solid-liquid equilibrium solubility of compounds like this compound.

Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a widely used and reliable technique for determining equilibrium solubility.[6]

Principle: An excess amount of the solid solute is equilibrated with a known amount of solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

-

Constant temperature water bath or incubator with shaking capabilities

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars (optional)

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The exact amount of excess solid is not critical, but enough should be present to ensure saturation is maintained throughout the experiment.

-

Solvent Addition: Accurately pipette a known volume or weigh a known mass of the desired organic solvent into the vial.

-

Equilibration: Seal the vial and place it in a constant temperature bath or shaker. Agitate the mixture at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle for a sufficient time (e.g., 2-4 hours) at the same constant temperature to allow the undissolved solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Analysis: Determine the concentration of this compound in the filtered saturated solution using a validated analytical method such as HPLC or GC. A calibration curve should be prepared using standard solutions of this compound in the same solvent.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 g solvent, mole fraction) based on the determined concentration and the initial amount of solvent used.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility, particularly when the solute is non-volatile.[3][7][8][9][10]

Principle: A known mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

-

Constant temperature water bath or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials or flasks with airtight seals

-

Evaporating dish or watch glass

-

Oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a constant temperature as described in the Isothermal Saturation Method (steps 1-4).

-

Sampling: After phase separation, carefully transfer a known mass of the clear supernatant (saturated solution) to a pre-weighed evaporating dish.

-

Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the this compound. The oven temperature should be well below the boiling point of this compound (212-215 °C) but high enough for efficient solvent removal. A gentle stream of inert gas (e.g., nitrogen) can be used to facilitate evaporation.

-

Drying to Constant Weight: After the solvent has evaporated, place the evaporating dish in a desiccator to cool to room temperature. Weigh the dish. Repeat the process of heating, cooling, and weighing until a constant mass is obtained (i.e., the difference between two consecutive weighings is negligible).

-

Calculation:

-

Mass of solute = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of saturated solution) - (Mass of solute)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound solubility determination and influencing factors.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

References

- 1. This compound | 100-70-9 | Benchchem [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. uomosul.edu.iq [uomosul.edu.iq]

- 4. aablocks.com [aablocks.com]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. scribd.com [scribd.com]

- 10. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

An In-depth Technical Guide to the Molecular Structure and Vibrational Spectra of 2-Cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and vibrational spectra of 2-Cyanopyridine (2-CNP), a molecule of interest in pharmaceutical and materials science. By integrating experimental data with quantum chemical calculations, this document offers a detailed understanding of the geometric parameters and vibrational modes of 2-CNP, crucial for its application in drug design and development.

Molecular Structure

The molecular structure of this compound has been determined through both experimental X-ray diffraction and theoretical calculations using Density Functional Theory (DFT). The equilibrium geometry of the molecule is presented below, with a comparison between the experimental and calculated structural parameters.

Optimized Molecular Geometry

The optimized molecular structure of this compound, as calculated by DFT at the B3LYP/6-311++G(d,p) level, reveals a planar molecule with Cₛ point group symmetry.[1] The key bond lengths and bond angles are summarized in Table 1, alongside experimental X-ray diffraction data for comparison.

Table 1: Experimental and Calculated Geometrical Parameters of this compound

| Parameter | Experimental (X-ray) [1] | Calculated (B3LYP/6-311++G(d,p)) [1] |

| Bond Lengths (Å) | ||

| C1-N1 | 1.341 | 1.344 |

| C1-C2 | 1.381 | 1.391 |

| C2-C3 | 1.378 | 1.389 |

| C3-C4 | 1.373 | 1.393 |

| C4-C5 | 1.378 | 1.385 |

| C5-N1 | 1.332 | 1.334 |

| C1-C6 | 1.442 | 1.449 |

| C6-N2 | 1.146 | 1.157 |

| Bond Angles (°) | ||

| N1-C1-C2 | 122.5 | 122.3 |

| C1-C2-C3 | 118.9 | 119.1 |

| C2-C3-C4 | 119.2 | 119.2 |

| C3-C4-C5 | 118.9 | 118.7 |

| C4-C5-N1 | 123.6 | 123.9 |

| C5-N1-C1 | 116.9 | 116.8 |

| N1-C1-C6 | 115.3 | 115.7 |

| C2-C1-C6 | 122.2 | 122.0 |

| C1-C6-N2 | 178.6 | 179.1 |

Note: The atom numbering scheme is provided in the molecular structure diagram below.

Generally, the calculated bond lengths are slightly longer than the experimental values, which is expected as the theoretical calculations are performed for an isolated molecule in the gas phase, while the experimental data is from the solid phase where intermolecular interactions can influence the molecular geometry.[1]

Vibrational Spectra

The vibrational spectra of this compound have been investigated using Fourier Transform Infrared (FT-IR) and Raman spectroscopy, complemented by theoretical calculations. The combination of these techniques allows for a detailed assignment of the fundamental vibrational modes.

Experimental and Theoretical Vibrational Frequencies

The experimental and calculated (scaled) vibrational frequencies, along with their assignments based on Potential Energy Distribution (PED), are presented in Table 2. The theoretical wavenumbers were calculated at the B3LYP/6-311++G(d,p) level and scaled to better match the experimental values.

Table 2: Experimental and Scaled Theoretical Vibrational Wavenumbers (cm⁻¹) of this compound

| Experimental (IR) [1] | Calculated (Scaled) [1] | Assignment (PED %) [1] |

| 3085 | 3088 | ν(C-H) |

| 3055 | 3060 | ν(C-H) |

| 3010 | 3015 | ν(C-H) |

| 2235 | 2230 | ν(C≡N) |

| 1588 | 1585 | ν(C-C) + ν(C-N) |

| 1475 | 1470 | ν(C-C) + δ(C-H) |

| 1435 | 1430 | ν(C-C) + δ(C-H) |

| 1290 | 1285 | δ(C-H) + ν(C-C) |

| 1230 | 1225 | δ(C-H) + ν(C-N) |

| 1150 | 1145 | δ(C-H) |

| 1090 | 1085 | δ(C-H) |

| 995 | 990 | Ring breathing |

| 785 | 780 | γ(C-H) |

| 745 | 740 | γ(C-H) |

| 620 | 615 | Ring deformation |

| 530 | 525 | Ring deformation |

| 410 | 405 | Ring deformation |

ν: stretching; δ: in-plane bending; γ: out-of-plane bending.

The strong absorption band observed around 2235 cm⁻¹ in the experimental IR spectrum is characteristic of the C≡N stretching vibration.[1] The vibrational modes in the 1600-1400 cm⁻¹ region are attributed to the C-C and C-N stretching vibrations of the pyridine (B92270) ring. The C-H stretching vibrations are observed above 3000 cm⁻¹.

Experimental and Computational Methodologies

Experimental Protocols

FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectra are typically recorded in the 4000-400 cm⁻¹ range. A common experimental setup involves a Thermo Nicolet Nexus 870 FT-IR instrument, or a similar spectrometer, equipped with a KBr beam splitter and a suitable detector. The sample is prepared as a KBr pellet or as a thin film. The spectral resolution is generally maintained at ±2 cm⁻¹.

FT-Raman Spectroscopy: The Fourier Transform Raman (FT-Raman) spectra are typically measured in the 4000-100 cm⁻¹ range. A common instrument used is a Nexus 870 FT-Raman spectrometer, or an equivalent, equipped with a Nd:YAG laser source operating at a wavelength of 1064 nm. The laser power is adjusted to avoid sample degradation, often around 200 mW. Spectra are recorded with a scanning speed of approximately 30 cm⁻¹ min⁻¹ and a spectral width of 2 cm⁻¹.

Computational Details

The quantum chemical calculations for this compound were performed using the Gaussian 03 or a more recent version of the Gaussian software package.[1] The molecular geometry was optimized, and the vibrational frequencies were calculated using Density Functional Theory (DFT).[1] The B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional was employed along with the 6-311++G(d,p) basis set.[1] The calculated harmonic vibrational frequencies were scaled by appropriate factors (e.g., 0.9613) to correct for anharmonicity and the approximate nature of the theoretical method, thereby improving the agreement with experimental data.[1] The assignment of the vibrational modes was based on the Potential Energy Distribution (PED) analysis using the VEDA4 program.[1]

Conclusion

This technical guide has provided a detailed examination of the molecular structure and vibrational spectra of this compound. The good agreement between the experimental data and the results from DFT calculations validates the computational approach and provides a solid foundation for the understanding of the molecule's properties. The presented data and methodologies are valuable for researchers in the fields of medicinal chemistry, materials science, and spectroscopy, aiding in the rational design of new molecules with desired functionalities.

References

Spectroscopic data (NMR, IR, Mass) of 2-Cyanopyridine

An In-depth Technical Guide to the Spectroscopic Data of 2-Cyanopyridine

This guide provides a comprehensive overview of the spectroscopic data for this compound (Pyridine-2-carbonitrile), a vital heterocyclic nitrile in pharmaceutical and materials science research. It offers an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols and data visualizations to support structural elucidation, quality control, and reaction monitoring.

Data Presentation

The spectroscopic data for this compound is summarized in the following tables, offering a clear and structured presentation for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.76 | ddd | 4.9, 1.8, 0.9 | H6 |

| 7.95 | td | 7.7, 1.8 | H4 |

| 7.78 | ddd | 7.7, 1.3, 0.9 | H3 |

| 7.63 | dd | 7.7, 1.3 | H5 |

| Solvent: CDCl₃[1] |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 151.0 | C6 |

| 137.2 | C4 |

| 133.0 | C2 |

| 127.9 | C5 |

| 124.5 | C3 |

| 117.8 | CN |

| Solvent: CDCl₃[1] |

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch[2] |

| ~2240 | C≡N (Nitrile) stretch[2] |

| ~1570 | C=N stretch[2] |

| ~1550 | C=C aromatic ring stretch[2] |

| ~1400-1000 | Fingerprint region (C-H in-plane bending, ring vibrations)[2] |

| ~800 | C-H out-of-plane bending[2] |

| Note: Exact peak positions can vary based on the sampling method (e.g., KBr pellet, ATR). |

Table 4: Mass Spectrometry Data of this compound

| Property | Value |

| Molecular Formula | C₆H₄N₂[3][4] |

| Molecular Weight | 104.11 g/mol [5][6] |

| Common Ionization Method | Electron Ionization (EI)[1] |

| Expected Molecular Ion (M⁺) | m/z 104 |

| Note: The fragmentation pattern is key to confirming the structure.[1] |

Experimental Protocols

The data presented in this guide is typically acquired using standard spectroscopic techniques. Below are generalized methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), within an NMR tube.[1] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition : Spectra are typically acquired on a 300 or 400 MHz NMR spectrometer.[1] Standard parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1] To improve the signal-to-noise ratio, 8 to 16 scans are commonly co-added.[1]

-

¹³C NMR Acquisition : The spectrum is recorded on the same instrument, operating at a corresponding frequency (e.g., 75 or 100 MHz). A proton-decoupled sequence is used to simplify the spectrum, yielding single lines for each unique carbon atom.[1] A significantly larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[1]

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet (for solids) : A small amount of this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent disk using a hydraulic press.[1]

-

Thin Film (for liquids/low melting solids) : As this compound has a low melting point (29 °C), it can be analyzed as a liquid by placing a thin film between two salt plates (e.g., NaCl or KBr).[1][7]

-

Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond), and pressure is applied to ensure good contact.[2]

-

-

Data Acquisition : A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum (of the empty sample compartment or KBr pellet/salt plates) is recorded first and automatically subtracted from the sample spectrum.[1] The data is typically collected over a range of 4000 to 400 cm⁻¹.[1]

Mass Spectrometry (MS)

-

Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds like this compound.[1]

-

Ionization : Electron Ionization (EI) is a common method for this type of molecule.[1] The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[2]

-

Data Acquisition : A mass analyzer (e.g., quadrupole or time-of-flight) separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic data and structural information.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Pyridinecarbonitrile [webbook.nist.gov]

- 4. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound | 100-70-9 | Benchchem [benchchem.com]

- 6. This compound | 100-70-9 [chemicalbook.com]

- 7. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cyano Group in 2-Cyanopyridine: A Hub of Reactivity for Drug Discovery and Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanopyridine, a seemingly simple heterocyclic nitrile, is a molecule of profound importance in medicinal chemistry and organic synthesis. The strategic placement of the electron-withdrawing cyano group at the 2-position of the pyridine (B92270) ring imbues this moiety with a unique and versatile reactivity profile. This technical guide provides a comprehensive exploration of the chemical transformations of the cyano group in this compound, offering a valuable resource for professionals engaged in drug discovery, process development, and synthetic methodology. This document details the core reactions, including hydrolysis, reduction, nucleophilic additions, and cycloadditions, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding and practical application of this compound chemistry.

Introduction: The Strategic Importance of the 2-Cyano Group

The pyridine nucleus is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds.[1] The introduction of a cyano group, particularly at the 2-position, dramatically influences the electronic properties of the pyridine ring, rendering the nitrile carbon highly electrophilic and susceptible to a variety of chemical transformations.[2] This enhanced reactivity makes this compound and its derivatives valuable intermediates in the synthesis of a diverse range of more complex heterocyclic systems.[3]

The reactivity of the 2-cyano group is a double-edged sword in drug development. While it provides a versatile handle for the synthesis of novel drug candidates, its potential for in-vivo reactions, such as with biological nucleophiles, is a critical consideration in drug design and safety assessment. A notable example is the drug apalutamide, where the this compound moiety has been implicated in reactions with cysteine residues in proteins.[4] This guide will delve into the fundamental reactions of the 2-cyano group, providing the technical details necessary for its strategic manipulation in a research and development setting.

Key Reactions of the Cyano Group in this compound

The reactivity of the cyano group in this compound is dominated by the electrophilicity of the nitrile carbon. This allows for a range of transformations, which can be broadly categorized as follows:

-

Hydrolysis: Conversion to amides and carboxylic acids.

-

Reduction: Formation of primary amines.

-

Nucleophilic Addition: Reaction with a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.

-

Cycloaddition: Participation in the formation of heterocyclic rings, most notably tetrazoles.

The following sections will provide a detailed examination of each of these reaction classes.

Hydrolysis: Accessing Picolinamide and Picolinic Acid

The hydrolysis of the cyano group in this compound provides a direct route to 2-picolinamide and 2-picolinic acid, both of which are valuable building blocks in medicinal chemistry. The reaction can be controlled to selectively yield either the amide or the carboxylic acid by tuning the reaction conditions, such as the nature of the catalyst (acid or base) and the temperature.[5][6]

Table 1: Quantitative Data on the Hydrolysis of this compound

| Product | Catalyst/Reagent | Temperature (°C) | Molar Ratio (Reagent:2-CP) | Yield (%) | Reference |

| 2-Picolinamide | Sodium Hydroxide (B78521) | 100-130 | 0.03-0.20 | High (not specified) | [5][6][7] |

| 2-Picolinic Acid | Sodium Hydroxide | 70 | 1.0-1.3 | ~95% (of Picolinic Acid) | [8] |

| 2-Picolinic Acid | Sodium Hydroxide | 80 | Not Specified | High (not specified) | [2] |

| 2-Picolinamide | CeO₂ | Not Specified | Not Applicable | High (not specified) | [9] |

Experimental Protocol: Hydrolysis of this compound to 2-Picolinic Acid [8]

-

Reaction Setup: To a suitable reaction vessel, add this compound (1 part by mass) and deionized water (2 parts by mass).

-

Reagent Addition: While stirring, heat the mixture to 50-70°C.

-

Base Addition: Add a 30% aqueous solution of sodium hydroxide. The molar ratio of sodium hydroxide to this compound should be between 1.0 and 1.3.

-

Reaction: After the addition of sodium hydroxide, continue to heat the mixture under reflux for 4-12 hours.

-

Work-up: After cooling, the reaction mixture is typically acidified to precipitate the 2-picolinic acid, which can then be isolated by filtration.

Reduction: Synthesis of 2-Picolylamine

The reduction of the cyano group in this compound to a primary amine affords 2-picolylamine, a versatile bidentate ligand and a precursor to more complex chelating agents used in catalysis and materials science. This transformation is most commonly achieved through catalytic hydrogenation.

Table 2: Catalytic Systems for the Reduction of this compound

| Catalyst | Pressure | Temperature | Solvent | Yield (%) | Reference |

| Palladium on Carbon (Pd/C) | 1 atm (balloon) | Room Temperature | THF/NH₄OH | Not specified for 2-CP | [10] |

| Raney Nickel | 70 psi | Not specified | Methanol | Not specified for 2-CP | [1] |

| Platinum(IV) oxide (PtO₂) | 50-70 bar | Room Temperature | Acetic Acid | High (general for pyridines) | [11] |

| Rhodium(III) oxide (Rh₂O₃) | Mild Conditions | Not specified | Not specified | High (general for pyridines) | [3] |

Experimental Protocol: Catalytic Hydrogenation of this compound to 2-Picolylamine (General Procedure)

-

Catalyst Handling (Caution): Palladium on carbon can be pyrophoric. Handle in an inert atmosphere (e.g., under argon).[12]

-

Reaction Setup: In a reaction vessel purged with an inert gas, add the catalyst (e.g., 5-10 mol% Pd/C).

-

Solvent and Substrate Addition: Add a suitable solvent (e.g., ethanol, methanol, or a mixture like THF/NH₄OH) followed by this compound.[10]

-

Hydrogenation: The reaction vessel is then placed under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at a desired pressure and temperature.[1][10]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 2-picolylamine, which can be further purified by distillation or chromatography.

Nucleophilic Addition: A Gateway to Diverse Functionality

The electrophilic nature of the cyano carbon in this compound allows for the addition of a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard reagents react with this compound to form an intermediate imine, which upon acidic workup, yields a ketone. This reaction provides a powerful method for the synthesis of 2-acylpyridines.

Table 3: Grignard Reaction with this compound

| Grignard Reagent | Product | Yield (%) | Reference |

| Phenylmagnesium bromide | 2-Benzoylpyridine | 85 |

Experimental Protocol: Synthesis of 2-Benzoylpyridine via Grignard Reaction

-

Grignard Reagent Formation: Prepare phenylmagnesium bromide from bromobenzene (B47551) and magnesium turnings in a suitable ether solvent (e.g., diethyl ether or THF) under anhydrous conditions.

-

Reaction with this compound: To a solution of this compound in an anhydrous ether solvent, slowly add the prepared Grignard reagent at a controlled temperature (typically 0°C to room temperature).

-

Reaction Quench and Work-up: After the reaction is complete, the mixture is carefully quenched with an aqueous acid solution (e.g., dilute HCl). The product, 2-benzoylpyridine, is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification: The crude product can be purified by column chromatography or distillation.

The reaction of this compound with thiols, particularly the N-terminal cysteine residues in peptides and proteins, is of significant interest in bioconjugation and drug development.[12] This reaction proceeds through a thioimidate intermediate, which then undergoes intramolecular cyclization to form a stable thiazoline (B8809763) ring.[12]

Table 4: Reaction of Substituted 2-Cyanopyridines with Cysteine Methyl Ester

| This compound Substituent | Yield of Thiazoline Product (%) |

| None (unsubstituted) | 67 |

| 3-Trifluoromethyl | 29 |

| 5-Trifluoromethyl | 73 |

| 5-Fluoro | 97 |

| 3-Fluoro | 94 |

| 5-Sulfonamide | 53-55 |

| 5-Bromo | Not specified |

| Electron-donating groups (OMe, NH₂, NHAc) | Reduced efficiency |

Experimental Protocol: Reaction of this compound with L-Cysteine Methyl Ester Hydrochloride

-

Reaction Mixture: In a suitable reaction vessel, combine the this compound derivative (1.0 equiv), L-cysteine methyl ester hydrochloride (2.0 equiv), diisopropylethylamine (DIPEA, 2.0 equiv), and tris(2-carboxyethyl)phosphine (B1197953) (TCEP, 4.0 equiv).

-

Solvent: Add a mixture of water and THF (8:1 v/v).

-

Reaction Conditions: Stir the reaction mixture at 40°C for 1 hour.

-

Work-up and Isolation: The thiazoline product is typically isolated by standard work-up procedures followed by purification, for example, by column chromatography.

[3+2] Cycloaddition with Azides: Synthesis of Tetrazoles

The cyano group of this compound can participate in [3+2] cycloaddition reactions with azides to form 5-substituted tetrazoles. This transformation is a key step in the synthesis of various pharmaceutical compounds, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group.

Experimental Protocol: Synthesis of 5-(2-Pyridyl)tetrazole

This reaction is typically carried out by reacting this compound with sodium azide (B81097) in the presence of a proton source, such as ammonium (B1175870) chloride or a Lewis acid.

A detailed, specific protocol for this reaction was not found in the provided search results, but the general conditions involve heating this compound with sodium azide and an additive like ammonium chloride in a polar aprotic solvent such as DMF.

Visualizing the Reactivity of this compound

To further elucidate the chemical transformations discussed, the following diagrams, generated using the DOT language, illustrate a key reaction pathway and a general experimental workflow.

Caption: Reaction pathway of this compound with cysteine.

Caption: General experimental workflow for organic synthesis.

Conclusion

The cyano group in this compound is a remarkably versatile functional group, offering a rich landscape for chemical exploration and exploitation. Its susceptibility to hydrolysis, reduction, nucleophilic addition, and cycloaddition reactions provides synthetic chemists with a powerful toolkit for the construction of a wide array of complex molecules with potential applications in medicine and materials science. A thorough understanding of the reactivity of this moiety, as detailed in this guide, is paramount for its effective and safe utilization in both academic research and industrial drug development. The provided experimental protocols and quantitative data serve as a practical starting point for the design and execution of synthetic strategies involving this compound and its derivatives. As the quest for novel therapeutics and functional materials continues, the strategic manipulation of the 2-cyano group on the pyridine scaffold will undoubtedly remain a cornerstone of innovation.

References

- 1. Raney Nickel [commonorganicchemistry.com]

- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. EP1746089B1 - Process for the preparation of this compound derivatives - Google Patents [patents.google.com]

- 5. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. An Improved Catalyst Architecture for Rhodium (III) Catalyzed C–H Activation and its Application to Pyridone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

- 9. asianpubs.org [asianpubs.org]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 11. Heterogeneous Activated Carbon-supported Precious Metal Catalysts Useful for Highly Efficient Hydrogenation Reactions | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. Rhodium Nanoparticles Stabilized by PEG-Tagged Imidazolium Salts as Recyclable Catalysts for the Hydrosilylation of Internal Alkynes and the Reduction of Nitroarenes | MDPI [mdpi.com]

An In-depth Technical Guide to the Lewis Base Properties of 2-Cyanopyridine in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanopyridine, a versatile heterocyclic nitrile, is a molecule of significant interest in various domains of chemical science, including medicinal chemistry, materials science, and catalysis.[1] Its unique electronic structure, arising from the interplay between the electron-withdrawing cyano group and the Lewis basic nitrogen atom of the pyridine (B92270) ring, imparts a rich and complex reactivity profile. This guide provides a comprehensive technical overview of the Lewis base properties of this compound, detailing its quantitative basicity, its role in coordination chemistry and catalysis, and its application in organic synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development seeking to leverage the unique characteristics of this compound.

Quantitative Lewis Basicity of this compound

The Lewis basicity of this compound is a fundamental parameter governing its reactivity. While the lone pair of electrons on the pyridine nitrogen atom is available for donation, the strongly electron-withdrawing nature of the adjacent cyano group significantly attenuates this basicity compared to pyridine.

Proton Affinity and pKa

A common measure of Lewis basicity towards protons is the acid dissociation constant (pKa) of the conjugate acid. The pKa of protonated this compound has been reported to be -0.26.[2] This low value, in stark contrast to the pKa of pyridine (5.25), quantitatively illustrates the substantial electron-withdrawing effect of the cyano group at the 2-position.

Interaction with Other Lewis Acids

Table 1: Quantitative Basicity Data for this compound

| Parameter | Value | Reference |

| pKa (of conjugate acid) | -0.26 | [2] |

Role in Coordination Chemistry

This compound readily acts as a ligand in coordination chemistry, binding to metal centers through the nitrogen atom of the pyridine ring. The coordination of this compound to a metal ion can significantly alter the reactivity of the nitrile group, making it more susceptible to nucleophilic attack.

Methanolysis of Coordinated this compound

A notable example of this activation is the methanolysis of this compound in the coordination sphere of Manganese(II).[3] When this compound coordinates to the Mn(II) ion as a chelating bidentate ligand (through both the pyridine and nitrile nitrogens), the C≡N triple bond is activated. This activation facilitates a nucleophilic attack by methanol (B129727), leading to the formation of an O-methyl picolinimidate ligand.

Experimental Protocol: Synthesis of a Mn(II)-picolinimidate Cluster [3]

-

A solution of this compound (42 mg, 0.4 mmol) in a mixture of methanol (CH3OH) and water (H2O) is prepared.

-

To this solution, a methanol solution (40 mL) of manganese(II) chloride (MnCl2) (40 mg, 0.2 mmol) is added dropwise.

-

The reaction mixture is stirred, resulting in a color change to light green, indicating complex formation.

-

Slow evaporation of the solvents yields colorless crystals of the Mn4L6Cl2 cluster (where L = methyl picolinimidate) suitable for X-ray diffraction.

The formation of this cluster demonstrates how the Lewis basic interaction of this compound with a metal center can be harnessed to promote reactions at the otherwise less reactive nitrile functionality.

This compound in Catalysis

The Lewis basic properties of this compound are pivotal to its function in various catalytic systems. It can act as a ligand to modulate the properties of a metal catalyst or as a Lewis base catalyst itself.

Acid-Base Bifunctional Catalysis with CeO₂

A compelling example of this compound's role in catalysis is its use in conjunction with cerium(IV) oxide (CeO₂).[4] This system acts as an effective acid-base bifunctional catalyst. It is proposed that a heterogeneous-homogeneous hybrid strong base site (N⁻) is formed through the covalent bonding between a lattice oxygen atom of CeO₂ and the carbon atom of the cyano group in this compound. This generated basic site, in proximity to the Lewis acidic sites on the CeO₂ surface, can cooperatively catalyze reactions such as the hydromethoxylation of acrylonitrile.

The logical relationship in this catalytic system can be visualized as follows:

Caption: Cooperative activation in CeO₂/2-cyanopyridine catalysis.

Application in Organic Synthesis

This compound is a valuable building block and reagent in organic synthesis, often leveraging its Lewis basic character to facilitate reactions or to be incorporated into larger molecular scaffolds with desired properties.